[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride
Overview
Description
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride is an organic compound with the molecular formula C8H10F2N2OCl It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
The synthesis of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride typically involves the reaction of (4-(difluoromethoxy)benzyl)benzaldehyde with hydrazine under controlled conditions. The reaction is carried out at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for certain diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and other proteins, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride can be compared with other similar compounds, such as:
- 4-(Difluoromethoxy)benzylhydrazine dihydrochloride
- 4-(Trifluoromethoxy)benzylhydrazine
- 4-(Difluoromethoxy)-3-methoxybenzylhydrazine
These compounds share similar chemical structures but may have different properties and applications. The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in various fields of research.
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;/h1-4,8,12H,5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQCIAEKVVFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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